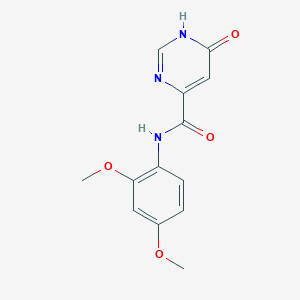

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-8-3-4-9(11(5-8)20-2)16-13(18)10-6-12(17)15-7-14-10/h3-7H,1-2H3,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYBSXNAUMIEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form the pyrimidine ring . The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and carried out in ethanol as the solvent. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 6 of the pyrimidine ring undergoes nucleophilic substitution under specific conditions. For example:

Chlorination :

Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent. This reaction is critical for modifying the pyrimidine scaffold for further derivatization.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Heating at 97°C for 17 hours | POCl₃ | 6-Chloro-pyrimidine derivative | 85% |

This method mirrors protocols used for structurally analogous pyrimidines, where POCl₃ facilitates hydroxyl-to-chloro conversion efficiently .

Amide Bond Reactivity

The carboxamide group participates in coupling and hydrolysis reactions:

Amide Coupling :

The carboxamide can act as a precursor in coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form new amide bonds.

| Reaction Conditions | Reagents | Application | Source |

|---|---|---|---|

| Room temperature, DMF solvent | EDCI, DIPEA | Synthesis of pyrimidine carboxamides |

Hydrolysis :

While direct hydrolysis data for this compound is limited, analogous pyrimidine-4-carboxamides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or amines .

Functionalization of the Pyrimidine Core

The pyrimidine ring supports electrophilic and nucleophilic modifications:

Suzuki Cross-Coupling :

Iodinated pyrimidine derivatives (e.g., 5-iodo intermediates) undergo Suzuki reactions with aryl boronic acids to introduce aryl groups at position 5.

| Reaction Conditions | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, EtOH/toluene | Aryl boronic acids | 5-Aryl-pyrimidine derivatives | 52–78% |

Methoxyphenyl Group Reactivity

The 2,4-dimethoxyphenyl substituent may participate in electrophilic aromatic substitution (e.g., nitration or halogenation), though direct experimental evidence for this compound is sparse. General reactivity trends for methoxy-substituted aromatics suggest:

-

Nitration : Directed to the para position relative to methoxy groups.

-

Demethylation : Possible under strong acidic conditions to yield hydroxyl groups.

Redox Reactions

Oxidation of the Hydroxyl Group :

The 6-hydroxyl group can be oxidized to a carbonyl group (keto form) under strong oxidizing agents, though specifics for this compound require further validation .

Metal Complexation

The hydroxyl and carboxamide groups may act as ligands for metal ions (e.g., Cu²⁺ or Fe³⁺), forming coordination complexes. Such interactions are hypothesized based on structural analogs but require experimental confirmation .

Comparative Reaction Table for Pyrimidine Derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is structurally related to pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidine-based compounds have been extensively studied for their roles as inhibitors in various biochemical pathways.

Anticancer Activity

Numerous studies have indicated that pyrimidine derivatives can exhibit potent anticancer properties. For instance, related compounds have shown the ability to inhibit cell proliferation in several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A1 | HCT116 | 37.4 |

| A2 | Caco-2 | 8.9 |

| A3 | LNCaP | 18.9 |

These findings suggest that N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide may possess similar efficacy against specific cancer types, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

Preliminary research has also evaluated the antimicrobial properties of this compound. While specific data on its efficacy against various bacterial strains is limited, the structural features of pyrimidine derivatives often correlate with antimicrobial activity .

Enzyme Inhibition

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit enzymes linked to the synthesis of tetrahydrobiopterin, which is crucial in the production of nitric oxide . This inhibition can modulate inflammatory responses and may have implications for treating conditions characterized by excessive nitric oxide production.

Neuropathic Pain Management

Research indicates that pyrimidine derivatives can block voltage-gated sodium channels, which are implicated in neuropathic pain management. This suggests a potential therapeutic application for N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide in pain relief therapies .

Synthesis and Structure-Activity Relationship

Understanding the synthesis pathways of N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is crucial for optimizing production and exploring its structure-activity relationships (SAR). The synthesis typically involves multi-step reactions starting from simpler precursors, allowing researchers to modify specific functional groups to enhance biological activity .

Antiviral Potential

Recent investigations into similar compounds have revealed antiviral activities against specific viral targets. This highlights the need for further research into whether N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide exhibits such properties .

Mecanismo De Acción

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, it binds to the switch region of the enzyme, disrupting the synthesis of RNA and thereby inhibiting bacterial growth . This mechanism involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide with pyrimidine carboxamide derivatives reported in the evidence, focusing on structural features, physicochemical properties, and biological implications.

Structural Comparison

Key Observations :

- Substituent Diversity : The target compound’s 2,4-dimethoxyphenyl and 6-hydroxyl groups contrast with chloro (), trifluoromethyl (), and tetrahydro modifications (). These substituents influence electronic properties (e.g., electron-withdrawing trifluoromethyl vs. electron-donating methoxy) and steric effects.

- Hydrogen-Bonding Potential: The hydroxyl group in the target compound may enhance solubility and target interactions compared to thione () or non-polar methyl groups ().

Physicochemical Properties

- Solubility : Hydroxyl and methoxy groups in the target compound likely improve aqueous solubility relative to chloro () or trifluoromethyl () analogs. Thione groups () may reduce solubility due to increased hydrophobicity.

- Melting Points : While direct data for the target compound is unavailable, analogs like Rip-B (, mp 90°C) and N-(2-fluorophenyl) derivatives () suggest that polar substituents (e.g., hydroxyl, methoxy) elevate melting points via hydrogen bonding.

Structural Analysis (Crystallography)

- Dihedral Angles : In , dihedral angles between pyrimidine and aryl groups range from 12–86°, indicating variable planarity. The target compound’s 2,4-dimethoxyphenyl group may adopt a similar orientation, influencing crystal packing and stability .

- Hydrogen Bonding : Weak C–H∙∙∙O interactions stabilize crystals in , while the target’s hydroxyl group could form stronger O–H∙∙∙N/O bonds, affecting solid-state properties.

Actividad Biológica

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide belongs to a class of compounds known for their diverse biological activities. The structural features that contribute to its activity include the hydroxypyrimidine core and the dimethoxyphenyl substituent, which may enhance binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as succinate dehydrogenase (SDH), disrupting cellular energy production and leading to cell death in certain contexts, particularly in pathogenic fungi.

- Anti-inflammatory Activity : Pyrimidine derivatives often exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Preliminary studies suggest that N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide may also share this property, potentially reducing the synthesis of pro-inflammatory mediators like prostaglandins .

Antifungal Activity

Research has indicated that pyrimidine derivatives can possess significant antifungal properties. A study on structurally related compounds demonstrated effective inhibition of fungal growth through enzyme inhibition pathways .

Anti-cancer Potential

Pyrimidine-based compounds are well-documented for their anticancer activities. They can target various pathways involved in cancer cell proliferation and survival. For instance, they may inhibit DNA synthesis or interfere with signaling pathways critical for tumor growth .

Case Studies

- In Vitro Studies :

- A study evaluating the cytotoxic effects of similar pyrimidine derivatives on glioma cells found that these compounds could effectively induce cell death through multiple mechanisms, including apoptosis and necroptosis. The study highlighted the potential for N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide to be developed as an anti-glioma agent .

- In Vivo Studies :

- Research involving animal models has shown that pyrimidine derivatives can significantly reduce tumor size and improve survival rates in cancer models. These findings support the need for further investigation into the pharmacokinetics and therapeutic efficacy of N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide in vivo .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide. Modifications to the pyrimidine core or the phenyl substituent can lead to variations in potency and selectivity against different targets. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| A | Hydroxyl group addition | Increased COX inhibition |

| B | Methyl substitution | Enhanced antifungal activity |

| C | Fluorine substitution | Improved anticancer efficacy |

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(2,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide?

- Methodological Answer : A multi-step synthesis typically involves constructing the pyrimidine core via cyclization reactions, followed by functionalization. For example, pyrimidine derivatives are often synthesized using Biginelli-like reactions or nucleophilic substitution. Key steps include:

- Core formation : Use thiourea and β-keto esters under acidic conditions to form the dihydropyrimidine ring .

- Substituent introduction : Alkylation or arylation reactions (e.g., Suzuki coupling) to attach the 2,4-dimethoxyphenyl group.

- Hydroxylation : Controlled oxidation at the 6-position using agents like H2O2 under basic conditions .

- Optimization : Monitor reaction progress via TLC/HPLC and adjust catalysts (e.g., p-TsOH) to improve yield.

Q. How can researchers characterize the structural conformation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between the pyrimidine ring and substituents, which influence molecular planarity and bioactivity .

- NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and hydroxyl group presence.

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion).

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Antimicrobial testing : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria using broth microdilution .

- Enzyme inhibition : Screen for kinase or cholinesterase inhibition via fluorometric assays (e.g., Ellman’s method for acetylcholinesterase).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pyrimidine-based derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups at the phenyl ring to assess effects on lipophilicity and target binding .

- Bioisosteric replacement : Replace the hydroxyl group with a methylsulfanyl group to compare metabolic stability .

- Data correlation : Use regression analysis to link logP values (from HPLC) with antibacterial potency.

Q. What strategies resolve contradictions in biological activity data across similar analogs?

- Methodological Answer :

- Polymorph screening : Characterize crystalline forms via PXRD to identify if structural variations (e.g., hydrogen-bonding networks) alter activity .

- Solubility studies : Measure kinetic solubility in PBS/DMSO to rule out false negatives due to poor bioavailability.

Q. How can advanced analytical methods address impurity profiling in this compound?

- Methodological Answer :

- HPLC-MS/MS : Develop a stability-indicating method to detect degradation products (e.g., hydrolyzed carboxamide) under accelerated conditions (40°C/75% RH) .

- Forced degradation : Expose the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) stresses to identify labile sites .

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use crystal structures of target enzymes (e.g., PDB ID: 1ACJ for acetylcholinesterase) to model interactions between the pyrimidine core and active-site residues .

- MD simulations : Assess conformational stability of the ligand-receptor complex over 100-ns trajectories (software: GROMACS).

Technical Challenges & Solutions

Q. How to troubleshoot low yields in the final alkylation step?

- Solution :

- Optimize base/solvent : Switch from LiHMDS to K2CO3 in DMF to reduce side reactions .

- Temperature control : Perform reactions at 0–5°C to minimize thermal decomposition.

Q. What crystallography challenges arise when resolving hydrogen-bonding networks?

- Solution :

- Cocrystallization : Use solvents like acetone/water to improve crystal quality.

- Synchrotron radiation : Enhance resolution of weak C–H⋯π interactions (e.g., at 0.8 Å wavelength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.